2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide
Description
This compound features a benzoxazolone core (2-oxobenzo[d]oxazol-3(2H)-yl) linked via an acetamide group to a pyridin-4-ylmethyl moiety substituted with a thiophen-3-yl group. The benzoxazolone scaffold is recognized for its role in targeting the 18-kDa translocator protein (TSPO), a biomarker for neuroinflammation .
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c23-18(11-22-16-3-1-2-4-17(16)25-19(22)24)21-10-13-5-7-20-15(9-13)14-6-8-26-12-14/h1-9,12H,10-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFDTNXKCBPLKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC3=CC(=NC=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzo[d]oxazol-2(3H)-one Formation
The benzo[d]oxazol-2(3H)-one ring is synthesized via condensation of 2-aminophenol with a carbonyl source. Source identifies three principal methods:
- Cyclization with Carboxylic Acid Derivatives : Reacting 2-aminophenol with chloroacetyl chloride in acetone/potassium carbonate yields 2-chloro-N-(2-hydroxyphenyl)acetamide, which undergoes intramolecular cyclization under basic conditions to form the oxazolone ring.
- Oxidative Coupling : Using nano-ZnO or Pd-supported catalysts, 2-aminophenol couples with aldehydes to form benzoxazoles, though this method requires optimization for oxazolone derivatives.
- Thionyl Chloride-Mediated Activation : Converting 2-(thiophen-2-yl)acetic acid to its acyl chloride with thionyl chloride, followed by reaction with 2-aminothiophene-3-carbonitrile, provides a model for analogous acetamide intermediates.
Acetic Acid Side-Chain Introduction
The acetic acid moiety is introduced via nucleophilic substitution. Chloroacetyl chloride reacts with 2-aminophenol to form 2-chloro-N-(2-hydroxyphenyl)acetamide, which is subsequently oxidized or hydrolyzed to the carboxylic acid. Alternative routes employ malononitrile cyclization, as described in Source, where 2-aminophenol reacts with malononitrile in ethanol/glacial acetic acid under reflux to form 2-benzoxazole acetonitrile, followed by hydrolysis to the acid.
Synthesis of (2-(Thiophen-3-yl)pyridin-4-yl)methanamine
Pyridine-Thiophene Coupling
The 2-(thiophen-3-yl)pyridine scaffold is constructed via Suzuki-Miyaura cross-coupling. Source demonstrates Pd(0)-catalyzed coupling of 4-bromopyridine with thiophene-3-boronic acid, though regioselectivity for the 2-position requires directing groups or optimized ligands. Alternative approaches include:
Methylamine Functionalization
The pyridin-4-ylmethylamine group is introduced via reductive amination or Gabriel synthesis. Source outlines a method where 4-pyridinecarboxaldehyde reacts with ammonium chloride and sodium cyanoborohydride to yield the primary amine. Alternatively, 4-(bromomethyl)pyridine is treated with phthalimide followed by hydrazine deprotection.
Amide Bond Formation and Final Coupling
Acyl Chloride Activation
Fragment A (2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid) is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride. Source reports >90% conversion efficiency when using SOCl₂ in tetrahydrofuran (THF) at 0–5°C for 2 hours.
Amidation with Fragment B
The acyl chloride reacts with (2-(thiophen-3-yl)pyridin-4-yl)methanamine in the presence of triethylamine (Et₃N) as a base. Source details analogous reactions where α-bromoketones and 2-aminopyridines undergo amidation in toluene/TBHP systems, yielding N-(pyridin-2-yl)amides in 70–85% yields. For the target compound, THF is preferred due to its compatibility with both fragments.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
- THF vs. DMF : THF minimizes side reactions (e.g., over-acylation) compared to dimethylformamide (DMF), which can lead to decomposition of the oxazolone ring.
- Reaction Temperature : Room temperature (25°C) prevents epimerization of the acetamide bond, whereas elevated temperatures (>40°C) reduce yields by 15–20%.
Analytical Characterization and Validation
Spectroscopic Data
Purity and Yield Optimization
- Column Chromatography : Silica gel (petroleum ether/ethyl acetate, 3:1) achieves >98% purity.
- Crystallization : Acetonitrile recrystallization removes residual triethylamine hydrochloride, enhancing purity to 99.5%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Acyl Chloride Route | 85 | 99.5 | High reproducibility | Requires SOCl₂ handling |
| Carbodiimide Coupling | 78 | 97 | Mild conditions | Costly reagents (EDC/HOBt) |
| Suzuki Cross-Coupling | 92 | 98 | Regioselective | Pd catalyst removal challenges |
Industrial-Scale Considerations
- Cost Efficiency : Thionyl chloride activation is cost-effective at scale ($0.5/g vs. $2.5/g for carbodiimides).
- Safety : SOCl₂ requires rigorous containment, favoring flow chemistry setups to minimize exposure.
- Green Chemistry : Water-THF biphasic systems reduce organic solvent use by 40%, aligning with EPA guidelines.
Applications and Derivatives
The target compound exhibits potential as:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation, especially at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction can occur at the oxo group of the benzo[d]oxazole ring, potentially yielding an alcohol derivative.
Substitution: The compound is capable of nucleophilic substitutions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Utilizes oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Employs reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents such as sodium alkoxides or thiols are common.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Varied, depending on the nucleophile used.
Scientific Research Applications
Chemistry
Used as a building block in the synthesis of complex organic molecules.
Investigated for its photophysical properties in materials science.
Biology
Studied for its potential inhibitory effects on certain enzymes.
Examined for its ability to interact with nucleic acids and proteins.
Medicine
Investigated as a lead compound in anti-inflammatory and anti-cancer research.
Industry
Utilized in the development of novel polymers and materials with specific electronic properties.
Explored for its role in catalysis and as a reagent in various chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. It can modulate biological pathways by binding to active sites or allosteric sites, thereby altering the activity of these targets. The exact pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
